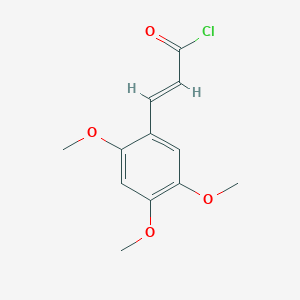
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a trimethoxyphenyl group attached to a prop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
(E)-3-(2,4,5-trimethoxyphenyl)acrylic acid+SOCl2→(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for the reduction of acyl chlorides to alcohols.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can be used under controlled conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
Applications De Recherche Scientifique
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in the synthesis of bioactive molecules that can be tested for their biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride is primarily related to its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors. The molecular pathways involved depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with different substitution pattern on the phenyl ring.
(E)-3-(2,4-Dimethoxyphenyl)prop-2-enoyl chloride: Lacks one methoxy group compared to the target compound.
(E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl chloride: Another isomer with a different substitution pattern.
Uniqueness
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and the properties of its derivatives. The presence of three methoxy groups can enhance the electron-donating effect, making the compound more reactive towards nucleophiles compared to its dimethoxy analogs .
Propriétés
Formule moléculaire |
C12H13ClO4 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
Clé InChI |
RAXRSHWAHZRMQK-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


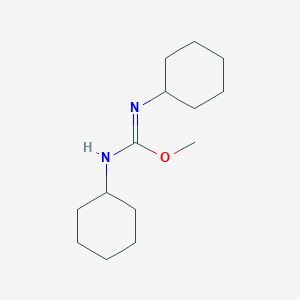
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
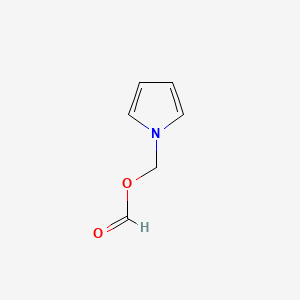
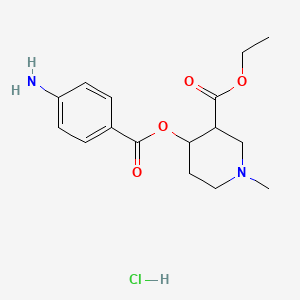
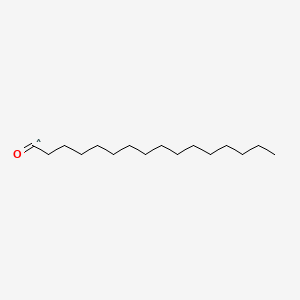
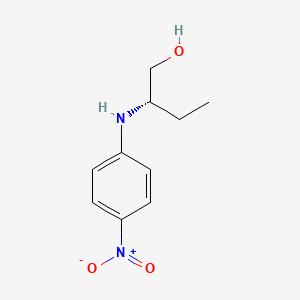
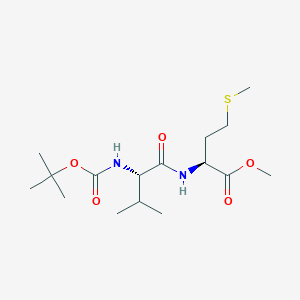
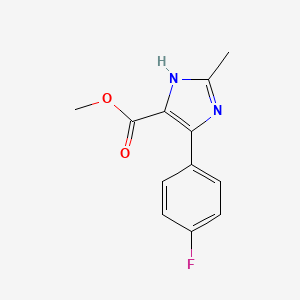
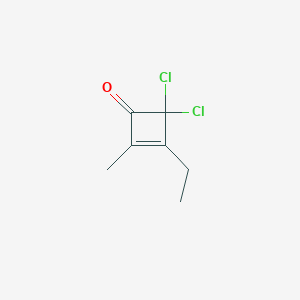

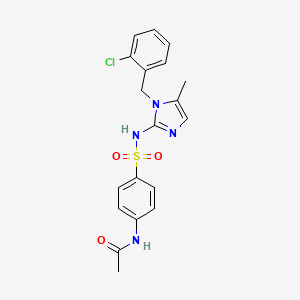
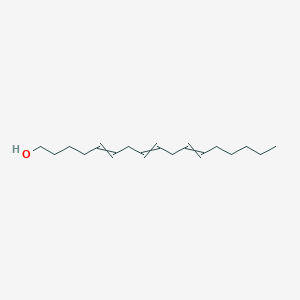

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
